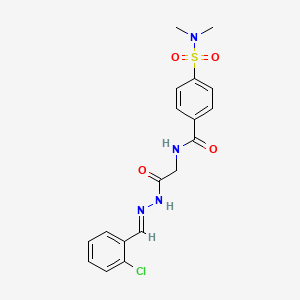

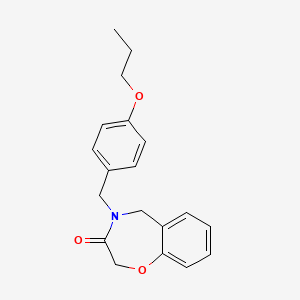

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid compound. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the psychoactive effects of cannabis. CP-47,497 was first synthesized in the 1990s as part of research into the structure-activity relationship of cannabinoids.

Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of azetidin-2-one derivatives have shown promising antimicrobial activity. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives exhibiting significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Shah et al., 2014). Similarly, Mistry and Desai (2006) reported the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, with notable antibacterial and antifungal properties (Mistry & Desai, 2006).

Antiviral and Anti-Inflammatory Activities

Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities, indicating the antiviral potential of these sulfonamide derivatives (Chen et al., 2010). Additionally, Kendre et al. (2012) developed azetidin-2-one derivatives containing aryl sulfonate moiety, some of which showed good anti-inflammatory activity compared with standard drugs, underscoring their pharmacological importance (Kendre, Landge, & Bhusare, 2012).

Molecular Recognition and Electronic Transport Mechanism

Basak et al. (2004) examined the crystal packing in 4-sulfonyl β-lactams, revealing insights into molecular recognition in β-lactams through variations in crystal packing dictated by hydrogen bonding and hydrophobic interactions (Basak et al., 2004). Rusu et al. (2007) explored the electronic transport mechanism in thin films of new poly(azomethine sulfone)s, establishing correlations between the chemical structures of polymers and their semiconducting properties, which could inform the development of materials with specific electronic functionalities (Rusu et al., 2007).

properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3NO3S/c19-13-3-5-14(6-4-13)26(24,25)15-10-22(11-15)18(23)8-2-12-1-7-16(20)17(21)9-12/h1,3-7,9,15H,2,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHQOSGZEASNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)

![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)

![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)